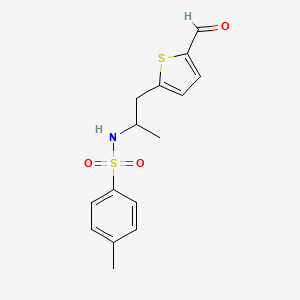

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(5-formylthiophen-2-yl)propan-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S2/c1-11-3-7-15(8-4-11)21(18,19)16-12(2)9-13-5-6-14(10-17)20-13/h3-8,10,12,16H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOIVJBLYFXNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

Introduction of the Formyl Group: The formyl group is introduced via a Vilsmeier-Haack reaction, where the thiophene ring reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Propan-2-yl Linkage Formation: The propan-2-yl group is attached through an alkylation reaction using a suitable alkyl halide.

Sulfonamide Formation: The final step involves the reaction of the intermediate compound with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted sulfonamides

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives, including N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide, exhibit significant anticancer properties. The compound is believed to interact with biological targets that are pivotal in cancer cell proliferation and survival.

A study demonstrated that related compounds with sulfonamide moieties showed cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action involved inducing apoptosis through mitochondrial pathways, highlighting the potential of these compounds as anticancer agents .

Antimicrobial Properties

Sulfonamides are historically known for their antibacterial properties. This compound may also possess antimicrobial activity due to the presence of the sulfonamide group, which can interfere with bacterial folic acid synthesis. This aspect warrants further investigation to explore its efficacy against various bacterial strains.

Synthesis Methodologies

The synthesis of this compound can be achieved through several chemical pathways. Notably, the functionalization of thiophene derivatives has been explored using transition metal-catalyzed reactions, which facilitate the formation of complex structures with high selectivity.

Reaction Conditions

Typical synthetic routes involve:

- Reagents : Use of palladium catalysts in conjunction with boronic acids for cross-coupling reactions.

- Solvents : Common solvents include THF (tetrahydrofuran) and DMF (dimethylformamide), which help dissolve reactants and facilitate the reaction process.

The reaction conditions can significantly affect yield and selectivity, making optimization essential for effective synthesis .

Structural Characteristics

This compound possesses a unique structure characterized by:

- Molecular Formula : C15H17NO3S

- Molecular Weight : 323.43 g/mol

This compound features a thiophene ring system that contributes to its electronic properties and potential reactivity in biological systems .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of related compounds in various applications:

Mechanism of Action

The mechanism of action of N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide moiety may also interact with biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

- N-(1-(5-formylthiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

- N-(1-(5-formylthiophen-2-yl)butyl)-4-methylbenzenesulfonamide

- N-(1-(5-formylthiophen-2-yl)propyl)-4-methylbenzenesulfonamide

Uniqueness

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the formyl group, thiophene ring, and sulfonamide moiety makes it a versatile compound for various applications .

Biological Activity

N-(1-(5-formylthiophen-2-yl)propan-2-yl)-4-methylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene ring, an alkyl chain, and a sulfonamide group. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further research.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N1O2S1 |

| Molecular Weight | 285.37 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

Research indicates that compounds similar to this compound may act through various mechanisms:

- Inhibition of Enzymatic Activity :

- Antioxidant Properties :

- Anti-inflammatory Effects :

Case Study 1: Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 15 µM

These results indicate significant potential for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress:

- Method : Neuronal cell cultures were treated with the compound prior to exposure to hydrogen peroxide.

- Outcome : The treatment significantly reduced cell death compared to untreated controls, suggesting protective effects against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.